molecular formula C5H10Cl2N4 B1381120 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride CAS No. 1523618-18-9

6-(Aminomethyl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1381120
CAS No.: 1523618-18-9
M. Wt: 197.06 g/mol
InChI Key: VAXJTQFQBBDZFQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride typically involves the reaction of 4-aminopyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

6-(Aminomethyl)pyrimidin-4-amine dihydrochloride is utilized in several fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of various agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular processes. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    4-Aminopyrimidine: A precursor in the synthesis of 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride.

    2-Aminopyrimidine: Another pyrimidine derivative with similar chemical properties but different biological activities.

    6-Methylpyrimidin-4-amine: A structurally related compound with a methyl group instead of an aminomethyl group.

Uniqueness: this compound is unique due to its specific aminomethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This makes it particularly valuable in the synthesis of novel compounds and in various research applications.

By understanding the properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors

Properties

IUPAC Name

6-(aminomethyl)pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.2ClH/c6-2-4-1-5(7)9-3-8-4;;/h1,3H,2,6H2,(H2,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXJTQFQBBDZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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